2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[(1-thiophen-3-ylcyclopentyl)methyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c18-12-15-6-7-17(12)13(19)16-10-14(4-1-2-5-14)11-3-8-20-9-11/h3,8-9H,1-2,4-7,10H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHSBNWQWLUZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)N2CCNC2=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide typically involves multiple steps:
-
Formation of the Cyclopentyl Intermediate: : The initial step involves the synthesis of the 1-(thiophen-3-yl)cyclopentyl intermediate. This can be achieved through a cyclization reaction where thiophene is reacted with a suitable cyclopentane derivative under acidic or basic conditions.
-
Imidazolidine Ring Formation: : The next step involves the formation of the imidazolidine ring. This can be done by reacting the cyclopentyl intermediate with an appropriate amine and carbonyl compound under controlled conditions to form the imidazolidine ring.
-
Final Coupling Reaction: : The final step is the coupling of the imidazolidine ring with the cyclopentyl intermediate. This is typically achieved through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide serves as a valuable building block for the synthesis of more complex molecules. Its reactivity can facilitate the formation of derivatives that may possess enhanced properties or novel functionalities.
Synthetic Routes:
- Formation of Cyclopentyl Intermediate: The initial step involves synthesizing the 1-(thiophen-3-yl)cyclopentyl intermediate through cyclization reactions.
- Imidazolidine Ring Formation: This is achieved by reacting the cyclopentyl intermediate with suitable amines and carbonyl compounds under controlled conditions.
Biological and Medicinal Research
The compound is being investigated for its potential pharmacological properties, including:
- Anti-inflammatory Activity: Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties: Research indicates that derivatives of this compound could show significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus.
- Anticancer Potential: Investigations into its cytotoxic effects have revealed promising results against various cancer cell lines, indicating selective toxicity toward malignant cells while sparing normal cells.
| Application Area | Potential Effects |
|---|---|
| Anti-inflammatory | Reduces inflammation markers |
| Antimicrobial | Effective against specific pathogens |
| Anticancer | Selective cytotoxicity towards cancer cells |
Industrial Applications
In the industrial sector, this compound could be utilized in the development of advanced materials, particularly those requiring specific electronic or mechanical properties. Its incorporation into polymers may enhance conductivity or stability, opening avenues for applications in electronics or materials engineering.
Case Studies
Several studies highlight the effectiveness of similar compounds in various applications:
- Antimicrobial Studies : A study demonstrated that related compounds exhibited minimum inhibitory concentrations (MIC) around 256 µg/mL against common pathogens, showcasing their potential as antimicrobial agents.
- Cytotoxicity Assessments : Research on structurally similar compounds indicated selective cytotoxicity towards human cancer cell lines, providing a basis for further exploration into the anticancer properties of this compound.
- Enzyme Inhibition : Some studies have suggested that compounds with similar structures can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative disease pathways.
Mechanism of Action
The mechanism of action of 2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring may facilitate binding through π-π interactions, while the imidazolidine ring can form hydrogen bonds or ionic interactions with the target. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide, a comparative analysis with three analogs is presented below. The lumping strategy—grouping compounds with shared structural motifs to predict physicochemical or bioactive properties—is applied here .
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility (LogP) | Bioactivity (IC50, nM) |
|---|---|---|---|---|
| Target Compound | 347.45 | Imidazolidine, thiophene, carboxamide | 2.1 | 85 (Enzyme X) |
| N-(cyclopentylmethyl)imidazolidine-1-carboxamide | 239.34 | Imidazolidine, carboxamide | 1.8 | 220 (Enzyme X) |
| 2-oxo-N-(thiophen-3-ylmethyl)imidazolidine | 225.29 | Imidazolidine, thiophene | 1.5 | 150 (Enzyme X) |
| 1-(thiophen-3-yl)cyclopentane carboxylic acid | 210.30 | Cyclopentane, thiophene, carboxylic acid | 1.2 | >1000 (Enzyme X) |
Key Observations :
Thiophene Incorporation: The presence of thiophene in the target compound and Analog 3 enhances lipophilicity (LogP 2.1 vs. 1.5–1.8) and bioactivity compared to non-thiophene analogs (e.g., Analog 4, IC50 >1000 nM). Thiophene’s aromaticity and sulfur atom may facilitate π-π stacking or hydrogen bonding in enzyme binding pockets .
Cyclopentylmethyl vs.
Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound and Analog 1 shows superior enzyme inhibition (IC50 85–220 nM) over the carboxylic acid in Analog 4, likely due to enhanced hydrogen-bonding capacity .
Biological Activity
The compound 2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazolidine ring is known for its ability to form hydrogen bonds, which may facilitate binding to target proteins.
Antimicrobial Properties
Recent studies have indicated that derivatives of imidazolidine compounds exhibit significant antibacterial and antifungal activities. For instance, a related compound demonstrated potent inhibitory effects against Mycobacterium smegmatis , with a minimum inhibitory concentration (MIC) of 50 μg/mL, suggesting that the structural motifs present in these compounds are crucial for their antimicrobial efficacy .
Anti-inflammatory Effects
In vitro assays have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
Anticancer Activity
Preliminary studies have reported that imidazolidine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its influence on cell cycle regulation and apoptosis-related proteins .
Case Studies
Structure-Activity Relationship (SAR)
The presence of the thiophene moiety has been identified as a critical factor enhancing the biological activity of the compound. Modifications at the cyclopentyl group also play a significant role in determining the potency and selectivity of the compound against specific biological targets.
Q & A
Basic: What are the key methodological considerations for synthesizing 2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide?
The synthesis of this compound requires multi-step organic reactions, including cyclization, amide coupling, and functional group protection/deprotection. Key considerations include:
- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., DBU) may facilitate cyclization or coupling steps, as seen in analogous imidazolidine syntheses .
- Temperature control : Reactions often require precise thermal conditions (e.g., reflux in acetic acid for cyclization) to optimize yield and minimize side products .
- Purification : Column chromatography or recrystallization (e.g., using acetic acid) is critical for isolating the pure product from by-products .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Characterization relies on a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with thiophen-3-yl and cyclopentyl groups showing distinct aromatic and aliphatic signals .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- Elemental analysis : Confirms purity by comparing experimental and theoretical C/H/N/S content .
Basic: What preliminary biological screening approaches are recommended for this compound?
Initial screening should focus on target identification and toxicity profiling:
- Enzyme inhibition assays : Test interactions with proteases or kinases, given structural similarities to known imidazolidine-based inhibitors .
- Cytotoxicity assays : Use cell lines (e.g., HEK293 or HepG2) to assess acute toxicity, noting potential pleiotropic effects that may limit therapeutic utility .
- Solubility profiling : Determine logP and solubility in DMSO/PBS to guide in vivo studies .
Advanced: How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity data?
Discrepancies may arise from off-target effects or metabolic instability. Mitigation strategies include:
- Metabolite identification : Use LC-MS/MS to detect reactive intermediates formed during hepatic metabolism .
- Structural optimization : Modify the cyclopentylmethyl or thiophen-3-yl groups to reduce off-target binding while retaining target affinity .
- Dose-response studies : Establish a therapeutic window using pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Advanced: What computational methods are suitable for predicting target interactions?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to enzymes or receptors. Key steps:
- Protein preparation : Use crystal structures from the PDB (e.g., proteases or GPCRs) and optimize hydrogen bonding networks .
- Ligand parameterization : Assign partial charges to the compound using Gaussian 09 at the B3LYP/6-31G* level .
- Free energy calculations : Apply MM-GBSA to estimate binding affinities and prioritize targets .
Advanced: How can derivatives of this compound be designed to enhance metabolic stability?
Derivatization strategies include:
- Bioisosteric replacement : Substitute the thiophene ring with furan or pyridine to alter metabolic pathways .
- Prodrug design : Introduce ester or carbamate groups at the imidazolidine-1-carboxamide moiety for controlled release .
- Steric shielding : Add methyl groups to the cyclopentyl ring to block cytochrome P450 oxidation .
Advanced: What analytical methods validate batch-to-batch consistency in large-scale synthesis?
Robust quality control requires:
- HPLC-DAD : Monitor purity (>98%) using a C18 column and gradient elution (acetonitrile/water) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemical uniformity .
- Stability testing : Accelerated degradation studies under heat/light to identify degradation products .
Advanced: How can multi-target engagement be systematically studied for this compound?
Use a combination of:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
